molecular formula C8H8BrFO B578317 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene CAS No. 1226808-62-3

2-Bromo-4-fluoro-3-methoxy-1-methylbenzene

Cat. No.: B578317
CAS No.: 1226808-62-3
M. Wt: 219.053
InChI Key: WMVJNOVUUDBCEQ-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-3-methoxy-1-methylbenzene is an organic compound with the molecular formula C8H8BrFO It is a substituted benzene derivative, characterized by the presence of bromine, fluorine, methoxy, and methyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene typically involves multiple steps, including electrophilic aromatic substitution reactions. One common method is the bromination of 4-fluoro-3-methoxy-1-methylbenzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-3-methoxy-1-methylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Br2/FeBr3

    Nitration: HNO3/H2SO4

    Friedel-Crafts Alkylation: CH3Cl/AlCl3

    Oxidation: KMnO4, CrO3

    Reduction: LiAlH4, NaBH4

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield nitro derivatives, while oxidation can produce corresponding aldehydes or acids .

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups like bromine and fluorine can influence the compound’s reactivity and binding affinity to these targets .

Properties

IUPAC Name

3-bromo-1-fluoro-2-methoxy-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-5-3-4-6(10)8(11-2)7(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVJNOVUUDBCEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682123
Record name 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226808-62-3
Record name 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1226808-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-fluoro-3-methoxy-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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